molecular formula C17H16N4O3 B2402486 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 688773-75-3

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2402486
CAS No.: 688773-75-3
M. Wt: 324.34
InChI Key: GSKKGBHPEJQEMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline-2,4 (1H,3H)-diones, which are structurally similar to the compound , have been synthesized using an improved method that introduces three points of molecular diversity . This method has been used to create derivatives that significantly inhibit the in vitro growth of 60 human tumor cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline-2,4-dione scaffold, which can be effectively replaced by 2H-benzo[b][1,4]thiazin-3(4H)-one .


Chemical Reactions Analysis

The synthesis of quinazoline-2,4-dione derivatives involves the introduction of three points of molecular diversity . Structure-activity relationship analyses indicate that chlorophenethylureido is a necessary substituent at the D3 diversity point (7-position of quinazoline-2,4-dione), particularly o-chlorophenethylurea .

Future Directions

The quinazoline-2,4-dione scaffold, a key component of this compound, has shown promise in the inhibition of multiple human tumor cell lines . Future research could explore the potential of this scaffold and its derivatives in cancer treatment.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15(19-11-12-5-3-4-9-18-12)8-10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-7,9H,8,10-11H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKGBHPEJQEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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